

A Comparative Analysis of Methyl cis-11-Octadecenoate Across Diverse Natural Oils

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Compound of Interest

Compound Name: Methyl cis-11-octadecenoate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the prevalence of **methyl cis-11-octadecenoate**, a significant fatty acid methyl ester, in a variety of natural oils. The information presented is supported by experimental data from scientific literature, offering valuable insights for research and development in fields such as nutrition, biochemistry, and pharmaceuticals.

Quantitative Data Summary

Methyl cis-11-octadecenoate, also known as methyl cis-vaccenate, is a monounsaturated fatty acid ester found in various natural sources. Its concentration can vary significantly depending on the plant species, growing conditions, and extraction methods. The following table summarizes the reported concentrations of cis-11-octadecenoic acid or its methyl ester in several natural oils. It is important to note that for some common vegetable oils, specific data for the cis-11 isomer is often not reported separately from other C18:1 isomers.

Natural Oil	Source Species	Concentration of cis-11-Octadecenoic Acid (% of total fatty acids)
Milkweed Seed Oil	<i>Asclepias syriaca</i>	~15% ^[1]
Sea Buckthorn Pulp Oil	<i>Hippophae rhamnoides</i>	5 - 9.35%
Olive Oil	<i>Olea europaea</i>	~2.58 - 3%
Sea Buckthorn Seed Oil	<i>Hippophae rhamnoides</i>	17 - 20% (combined with oleic acid)
Sunflower, Soybean, Canola, Palm, Corn, Peanut Oils	Various	Not typically reported as a distinct isomer. Often included in the total C18:1 (oleic acid) content. One study noted the absence of vaccenic acid in tested sunflower, rapeseed, mustard, and peanut oils.

Experimental Protocols

The standard method for the quantitative analysis of **methyl cis-11-octadecenoate** in natural oils involves the conversion of the oil's triglycerides into fatty acid methyl esters (FAMES) through transesterification, followed by analysis using gas chromatography-mass spectrometry (GC-MS).

Transesterification of Natural Oils to Fatty Acid Methyl Esters (FAMES)

This protocol describes a common method for preparing FAMES from a natural oil sample for GC-MS analysis.

Materials:

- Natural oil sample
- Hexane (analytical grade)

- 2M Methanolic Potassium Hydroxide (KOH)
- Sodium sulfate (anhydrous)
- Vials with screw caps
- Vortex mixer
- Centrifuge

Procedure:

- Weigh approximately 25 mg of the natural oil sample into a screw-cap vial.
- Add 1 mL of hexane to the vial to dissolve the oil.
- Add 0.2 mL of 2M methanolic KOH.
- Cap the vial tightly and vortex vigorously for 2 minutes at room temperature.
- Allow the mixture to stand for 10 minutes to ensure phase separation.
- Centrifuge the vial for 5 minutes at 2000 rpm to further separate the layers.
- Carefully transfer the upper hexane layer, which contains the FAMES, to a new vial.
- Add a small amount of anhydrous sodium sulfate to the FAMES solution to remove any residual water.
- The FAMES solution is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMES

This section outlines a general GC-MS protocol for the separation and quantification of **methyl cis-11-octadecenoate**.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS).
- Capillary column: A polar capillary column, such as a biscyanopropyl or a polyethylene glycol (e.g., Carbowax) phase column, is recommended for the separation of fatty acid isomers.

GC-MS Parameters:

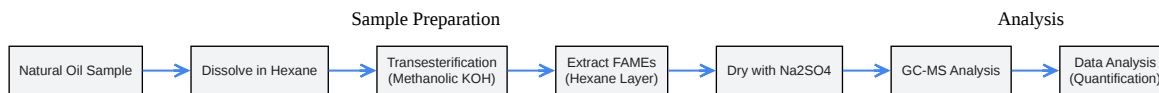
Parameter	Value
Injector Temperature	250 °C
Injection Volume	1 µL
Split Ratio	50:1 (can be adjusted based on sample concentration)
Carrier Gas	Helium at a constant flow rate of 1 mL/min
Oven Temperature Program	Initial temperature of 100 °C, hold for 4 min, then ramp to 240 °C at 3 °C/min, and hold for 15 min.
MS Transfer Line Temp	240 °C
Ion Source Temperature	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Scan Range	m/z 50-550

Quantification: The identification of **methyl cis-11-octadecenoate** is achieved by comparing its retention time and mass spectrum with that of a certified reference standard. Quantification is performed by creating a calibration curve using known concentrations of the standard and calculating the concentration in the sample based on the peak area.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of **methyl cis-11-octadecenoate** in natural oils.

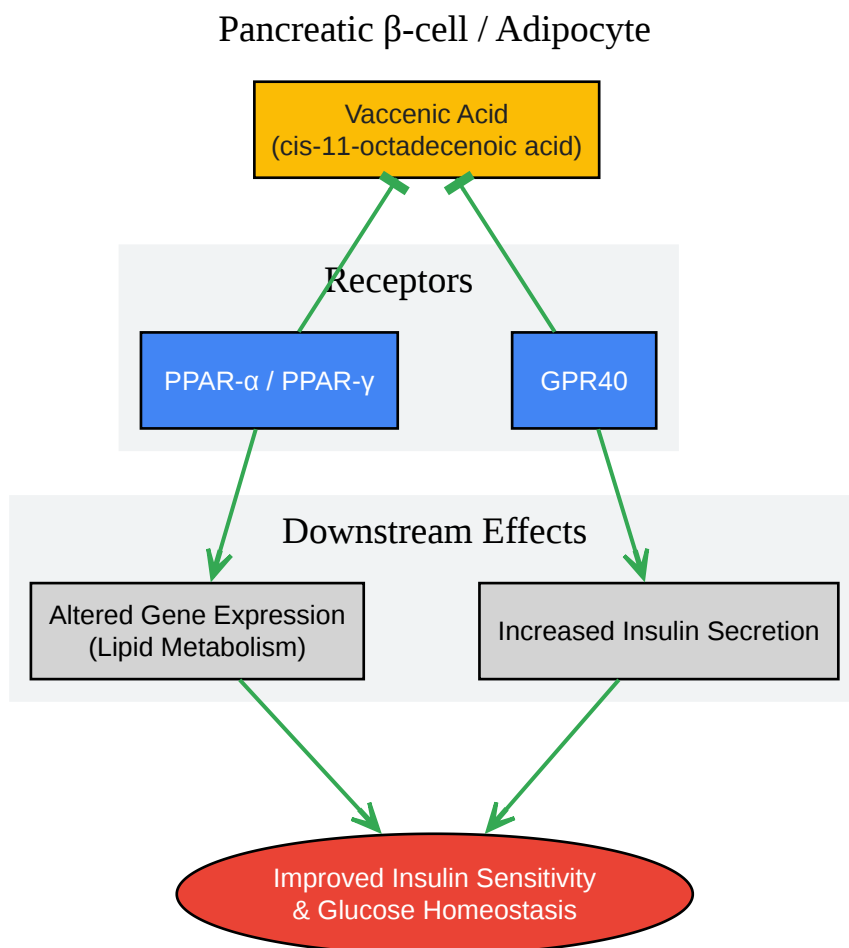


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Caption: Experimental workflow for FAMES analysis.

Signaling Pathway of Vaccenic Acid

Cis-11-octadecenoic acid (vaccenic acid) has been shown to exert beneficial metabolic effects, including improved insulin sensitivity. This is mediated in part through its interaction with peroxisome proliferator-activated receptors (PPARs) and G-protein coupled receptor 40 (GPR40).



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Caption: Vaccenic acid signaling pathway.

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References

- 1. Physicochemical properties of cold pressed sunflower, peanut, rapeseed, mustard and olive oils grown in the Eastern Mediterranean region - PMC [pmc.ncbi.nlm.nih.gov]

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